molecular formula C19H16N6O5 B2683025 (Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1007193-82-9

(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2683025
CAS RN: 1007193-82-9
M. Wt: 408.374
InChI Key: GURBYZSVCOKKJL-NHDPSOOVSA-N
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Description

(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C19H16N6O5 and its molecular weight is 408.374. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Arylhydrazono/Aryldiazenyl Pyrazoles and Anticancer Evaluation : This study explored the synthesis of pyrazole derivatives, focusing on a green one-pot, solvent-free synthesis of hydrazono/diazenyl-pyridine-pyrazole hybrid molecules. These molecules showed potential anticancer activity. The study synthesized these compounds and evaluated their cytotoxicity on cancer cell lines, demonstrating promising anticancer properties (Alsayari et al., 2020).

Chemical Synthesis and Catalysis

  • Synthesis of Pyranopyrazoles using Isonicotinic Acid : The research describes a green and efficient method for preparing pyranopyrazoles. It utilizes isonicotinic acid as a dual and biological organocatalyst in a solvent-free environment, highlighting the compound's role in facilitating chemical reactions (Zolfigol et al., 2013).

Molecular Structure and Interaction

  • Cyclic and Acyclic Products from Reactions with Arylhydrazines : This paper discusses the molecular structures and interactions of various compounds, including those similar to the specified compound, providing insights into their electronic structures and intermolecular bonding (Wardell et al., 2007).

Potential as Ligands

  • Self Assembled Tetranuclear Complexes of Pyrazolate-Based Ligands : The study synthesized ligands related to the specified compound and explored their self-assembly into tetranuclear square grids. This shows the compound's potential in forming complex structures with metals, which can be significant in various chemical and biological applications (Mandal et al., 2011).

Corrosion Inhibition

  • Role as Corrosion Inhibitors for Stainless Steel : This research evaluated the effectiveness of pyrazolone derivatives (similar to the specified compound) as corrosion inhibitors for stainless steel in acidic environments. This highlights the compound's potential application in industrial corrosion protection (Fouda et al., 2013).

properties

IUPAC Name

3-[3-(3-nitrophenyl)-4-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c26-17(27)6-9-24-12-15(11-21-22-19(28)13-4-7-20-8-5-13)18(23-24)14-2-1-3-16(10-14)25(29)30/h1-5,7-8,10-12H,6,9H2,(H,22,28)(H,26,27)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURBYZSVCOKKJL-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2/C=N\NC(=O)C3=CC=NC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl)propanoic acid

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